A Senior Application Scientist's Guide to Sourcing 3-(Chloromethyl)-1-methylpiperidine for Pharmaceutical and Chemical Research
A Senior Application Scientist's Guide to Sourcing 3-(Chloromethyl)-1-methylpiperidine for Pharmaceutical and Chemical Research
Introduction: The Strategic Importance of a Core Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the piperidine scaffold is a privileged structure, integral to a vast number of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of medicinal chemistry. Within this class, 3-(Chloromethyl)-1-methylpiperidine stands out as a versatile and highly reactive synthetic intermediate. Its primary utility lies in its function as an electrophilic building block for introducing the (1-methylpiperidin-3-yl)methyl moiety into various molecular frameworks through N-alkylation reactions.[2] This modification is a critical step in the synthesis of novel ligands for G-protein coupled receptors (GPCRs), ion channels, and other biological targets, allowing researchers to fine-tune potency, selectivity, and pharmacokinetic profiles.[3]
The success of any research program hinges on the quality and reliability of its starting materials. An inconsistent or impure batch of a key intermediate like 3-(Chloromethyl)-1-methylpiperidine can lead to irreproducible results, costly project delays, and misleading structure-activity relationship (SAR) data. This guide, therefore, provides an in-depth framework for researchers, chemists, and drug development professionals to navigate the complexities of sourcing this crucial reagent. It moves beyond a simple list of vendors to instill a methodology for supplier evaluation, qualification, and handling, ensuring the integrity and success of your scientific endeavors.
Section 1: Physicochemical Properties and Identification
A foundational step in sourcing any chemical is the precise identification of the compound. 3-(Chloromethyl)-1-methylpiperidine is commonly available in two forms: the free base and the more stable hydrochloride (HCl) salt. It is critical to use the correct Chemical Abstracts Service (CAS) number when searching for and ordering this reagent to ensure the correct form is procured for your specific synthetic needs.
| Property | 3-(Chloromethyl)-1-methylpiperidine (Free Base) | 3-(Chloromethyl)-1-methylpiperidine Hydrochloride |
| Molecular Formula | C₇H₁₄ClN | C₇H₁₄ClN · HCl |
| Molecular Weight | 147.65 g/mol | 184.11 g/mol |
| CAS Number | 52694-50-5 | 66496-82-0 |
| Typical Form | Liquid | Powder / Solid |
| Boiling Point | 69 °C @ 11 Torr | Not Applicable |
| Melting Point | Not Applicable | 170-172 °C (lit.) |
| Synonyms | (±)-1-Methyl-3-chloromethylpiperidine | 1-Methyl-3-(chloromethyl)piperidine hydrochloride |
Data compiled from various supplier and database sources.
The hydrochloride salt is generally preferred for storage and handling due to its enhanced stability as a solid. However, its use in alkylation reactions necessitates the addition of a base to liberate the reactive free-base form in situ.
Section 2: The Imperative of Supplier Qualification in Research
In the pursuit of scientific discovery, the choice of a chemical supplier is not a mere logistical step but a critical experimental parameter. The trustworthiness of your research data is directly linked to the trustworthiness of your reagents. Sourcing from an unqualified vendor introduces significant risk, including:
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Purity & Contaminant Variability: Undisclosed impurities can lead to unexpected side reactions, difficult purification, and inaccurate biological assay results.
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Lot-to-Lot Inconsistency: A change in the impurity profile from one batch to the next can render a previously optimized reaction irreproducible, wasting valuable time and resources.
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Inadequate Documentation: The absence of a comprehensive, lot-specific Certificate of Analysis (CoA) or a robust Safety Data Sheet (SDS) is a major red flag, indicating a lack of quality control and regulatory diligence.
A strategic approach to sourcing, grounded in thorough evaluation, transforms a supplier from a simple vendor into a reliable partner in your research.
Section 3: Key Evaluation Criteria for Chemical Suppliers
A robust evaluation process should be built on three pillars: Quality, Documentation, and Reliability.
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Quality and Purity: The supplier must provide a clear purity specification (e.g., 98%). Crucially, this must be backed by a lot-specific Certificate of Analysis (CoA) that details the analytical methods used for verification, such as ¹H NMR, GC-MS, or HPLC.
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Documentation and Transparency: Every shipment must be accompanied by a comprehensive Safety Data Sheet (SDS) outlining handling procedures, safety hazards, and emergency protocols. Transparent communication regarding the manufacturing origin and potential for batch-to-batch consistency is also a hallmark of a reputable supplier.
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Reliability and Technical Support: A reliable supplier demonstrates consistent stock availability and provides realistic lead times. Furthermore, access to a knowledgeable technical support team can be invaluable for troubleshooting and addressing any queries regarding product specifications or stability.
Section 4: Market Landscape: Representative Suppliers
The market for 3-(Chloromethyl)-1-methylpiperidine includes large, well-established distributors who offer a wide range of research chemicals, as well as smaller, specialized manufacturers. The following table provides a non-exhaustive list of representative suppliers.
| Supplier | Type | Products Offered | Key Features |
| Sigma-Aldrich (Merck) | Global Distributor | 3-(Chloromethyl)-1-methylpiperidine hydrochloride | Extensive documentation, strong quality control, and readily available technical support. |
| Fisher Scientific | Global Distributor | 3-(Chloromethyl)-1-methylpiperidine hydrochloride (often from partners like Toronto Research Chemicals) | Broad portfolio, established distribution network, offers various pack sizes. |
| BLD Pharmatech | Manufacturer/Supplier | 3-(Chloromethyl)-1-methylpiperidine (free base and HCl salt) | Offers both research and bulk quantities, catering to scale-up needs. |
| Alfa Chemistry | Distributor | 3-(Chloromethyl)-1-methylpiperidine (free base) | Provides detailed physicochemical data from literature sources on their product pages. |
This list is for informational purposes and does not imply endorsement. Researchers should conduct their own due diligence.
Section 5: Visualizing the Path to Confidence: A Supplier Qualification Workflow
To ensure the integrity of your research, implementing a standardized workflow for qualifying any new supplier of a critical reagent is paramount. This process acts as a self-validating system, confirming that the material meets the required standards before its introduction into pivotal experiments.
Caption: Workflow for qualifying a new chemical supplier.
Section 6: Experimental Protocol: N-Alkylation with 3-(Chloromethyl)-1-methylpiperidine Hydrochloride
The following is a representative protocol for a standard N-alkylation reaction using a generic amine nucleophile. This protocol should be adapted and optimized for the specific substrate and scale of the intended reaction.
Objective: To synthesize an N-((1-methylpiperidin-3-yl)methyl) derivative via nucleophilic substitution.
Materials:
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Amine Substrate (1.0 eq)
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3-(Chloromethyl)-1-methylpiperidine hydrochloride (1.1 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
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Dimethylformamide (DMF), anhydrous
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Ethyl Acetate (EtOAc)
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Brine solution
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the amine substrate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
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Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).
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Reagent Addition: Add 3-(Chloromethyl)-1-methylpiperidine hydrochloride (1.1 eq) to the suspension in one portion. The base (K₂CO₃) will neutralize the HCl salt, liberating the reactive free base in situ.
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Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir. Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3x volumes).
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Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude material by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the final product.
Section 7: Safety, Handling, and Storage
Proper handling and storage are crucial for both user safety and maintaining the chemical's integrity.
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Hazard Identification: 3-(Chloromethyl)-1-methylpiperidine hydrochloride is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Avoid creating dust when handling the solid hydrochloride salt. Use appropriate tools (spatulas) for transfer.
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Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(Chloromethyl)-1-methylpiperidine is a valuable reagent whose effective use begins long before the reaction flask is charged. A diligent, evidence-based approach to supplier selection and qualification is a fundamental component of good scientific practice. By integrating the principles of quality control, documentation review, and empirical verification into their procurement workflow, researchers can mitigate risks, enhance the reproducibility of their work, and ultimately accelerate the pace of discovery. A reliable supplier is not just a source of materials; they are an essential partner in building a foundation of trustworthy science.
References
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- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Google Patents.
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MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]
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Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available at: [Link]
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PubMed. (n.d.). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Available at: [Link]
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Fisher Scientific. (n.d.). 3-Chloromethyl-1-methylpiperidine Hydrochloride, TRC 10 mg. Fisher Scientific. Available at: [Link]
Sources
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